(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate
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Overview
Description
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is a chiral compound with significant importance in organic chemistry. It is a derivative of pentanedioic acid, featuring a tert-butyl group and a hydroxyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate typically involves the esterification of 5-methyl 2-hydroxypentanedioic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 5-methyl 2-oxopentanedioic acid.
Reduction: 5-methyl 2-hydroxypentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and reactivity. The compound may undergo enzymatic hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-Dimethyl 2-hydroxypentanedioate
- Diethyl (2S)-2-hydroxypentanedioate
- 5-Methyl 1-(2-methyl-2-propanyl) (2R)-2-hydroxypentanedioate
Uniqueness
(S)-1-Tert-butyl 5-methyl 2-hydroxypentanedioate is unique due to its specific chiral configuration and the presence of a tert-butyl group, which imparts steric hindrance and influences its reactivity. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
Properties
Molecular Formula |
C10H18O5 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-O-tert-butyl 5-O-methyl (2S)-2-hydroxypentanedioate |
InChI |
InChI=1S/C10H18O5/c1-10(2,3)15-9(13)7(11)5-6-8(12)14-4/h7,11H,5-6H2,1-4H3/t7-/m0/s1 |
InChI Key |
PABCUMGCFYSYDB-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)OC)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)OC)O |
Origin of Product |
United States |
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